2-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]propanamide
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Overview
Description
2-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]propanamide is an organic compound with a complex structure that includes a cyclopropyl ring, a phenyl group, and a chlorinated amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]propanamide typically involves multiple steps. One common method starts with the preparation of the cyclopropyl intermediate, which is then functionalized to introduce the hydroxymethyl and phenyl groups. The final step involves the chlorination of the amide group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the amide group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: A simpler analog with similar functional groups but lacking the cyclopropyl and phenyl groups.
N-[[1-(Hydroxymethyl)-2-phenylcyclopropyl]methyl]acetamide: Similar structure but without the chlorine atom.
Uniqueness
2-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]propanamide is unique due to its combination of a cyclopropyl ring, phenyl group, and chlorinated amide
Properties
IUPAC Name |
2-chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10(15)13(18)16-8-14(9-17)7-12(14)11-5-3-2-4-6-11/h2-6,10,12,17H,7-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTLOWDRUZVHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CC1C2=CC=CC=C2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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